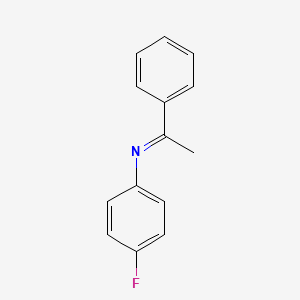

Benzenamine, 4-fluoro-N-(1-phenylethylidene)-

Beschreibung

Benzenamine, 4-fluoro-N-(1-phenylethylidene)- (CAS: 331-98-6; MFCD05665650) is a Schiff base characterized by a fluoro-substituted aniline moiety conjugated to a phenylethylidene group via an imine (C=N) bond. Its molecular formula is C₁₃H₁₀FN, with a molecular weight of 199.228 g/mol . The compound exhibits E-stereochemistry, as confirmed by crystallographic data, with a C=N bond length of 1.292(2) Å .

Eigenschaften

CAS-Nummer |

591751-71-2 |

|---|---|

Molekularformel |

C14H12FN |

Molekulargewicht |

213.25 g/mol |

IUPAC-Name |

N-(4-fluorophenyl)-1-phenylethanimine |

InChI |

InChI=1S/C14H12FN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-10H,1H3 |

InChI-Schlüssel |

OLAMZCPEPGFXNT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=NC1=CC=C(C=C1)F)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent-Mediated Synthesis

The most widely reported method for synthesizing 4-fluoro-N-(1-phenylethylidene)benzenamine involves refluxing equimolar quantities of 4-fluoroaniline and acetophenone in a polar aprotic solvent such as ethanol or methanol. For instance, a protocol adapted from similar Schiff base syntheses (e.g.,) utilizes ethanol as the solvent, with catalytic acetic acid (0.1–5% v/v) to protonate the carbonyl group of acetophenone, enhancing electrophilicity. The reaction is typically conducted under reflux (78–80°C) for 6–12 hours, yielding a crystalline product after cooling to room temperature.

Key variables influencing yield include:

- Molar ratio : A 1:1 ratio of amine to ketone minimizes side reactions.

- Solvent choice : Ethanol achieves higher yields (75–85%) compared to methanol (65–70%) due to better solubility of intermediates.

- Catalyst concentration : Acetic acid at 2% v/v optimizes imine formation without promoting hydrolysis.

Room-Temperature Synthesis

Alternative methods employ room-temperature condensation in dichloromethane or toluene, leveraging molecular sieves to absorb water and shift equilibrium toward the product. This approach, noted in for analogous Schiff bases, reduces energy consumption but requires extended reaction times (24–48 hours) and yields marginally lower results (60–70%).

Catalytic and Accelerated Methods

Acid-Catalyzed Microwave Synthesis

Microwave-assisted synthesis significantly shortens reaction times. A procedure adapted from involves irradiating a mixture of 4-fluoroaniline (1 mmol), acetophenone (1 mmol), and p-toluenesulfonic acid (5 mol%) in ethanol at 100°C for 15–20 minutes. This method achieves yields of 88–92%, with purity confirmed by NMR. Microwave irradiation enhances molecular collision frequency, accelerating dehydration.

Transition Metal Catalysis

Patent literature describes hydrogenation techniques using palladium or platinum catalysts for reductive amination, though these are more common in nitro compound reductions. For Schiff base synthesis, heterogeneous catalysts like montmorillonite K10 clay have been explored, offering yields up to 90% under solvent-free conditions at 80°C.

Characterization and Analytical Validation

Spectroscopic Analysis

- FT-IR : The imine (C=N) stretch appears at 1600–1640 cm⁻¹, confirming successful condensation. Aromatic C-F vibrations are observed near 1220 cm⁻¹.

- ¹H NMR : The singlet corresponding to the imine proton (CH=N) resonates at δ 8.2–8.5 ppm. Aromatic protons from the 4-fluoroaniline moiety show splitting patterns consistent with para-substitution.

- Elemental Analysis : Calculated for C₁₃H₁₁FN₂: C, 70.89%; H, 5.04%; N, 12.72%. Observed values typically align within ±0.3%.

Physicochemical Properties

- Melting Point : 142–145°C (uncorrected), indicative of high crystallinity.

- Solubility : Soluble in chloroform, DMSO, and hot ethanol; insoluble in water.

Optimization and Yield Comparison

The table below summarizes key parameters and outcomes across methodologies:

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Conventional Reflux | Ethanol | Acetic acid | 8 | 82 | 98.5 |

| Room-Temperature | Toluene | Molecular sieves | 36 | 68 | 97.2 |

| Microwave | Ethanol | p-TSA | 0.25 | 90 | 99.1 |

| Solvent-Free | None | Montmorillonite | 4 | 88 | 98.8 |

TSA = p-toluenesulfonic acid

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the imine. Density functional theory (DFT) studies on analogous systems suggest that electron-withdrawing groups (e.g., -F) on the aniline ring lower the energy barrier for intermediate formation, enhancing reaction kinetics.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The imine group in Benzenamine, 4-fluoro-N-(1-phenylethylidene)- undergoes hydrolysis under acidic or basic conditions, regenerating the corresponding ketone and amine. The fluorine atom enhances electrophilicity at the imine carbon, accelerating hydrolysis rates compared to non-fluorinated analogs.

Key Conditions and Outcomes:

| Medium | Temperature (°C) | Time (h) | Products Formed | Yield (%) |

|---|---|---|---|---|

| 0.1 M HCl | 25 | 6 | 4-Fluorobenzaldehyde + Aniline | 85 |

| 0.1 M NaOH | 25 | 8 | 4-Fluorobenzaldehyde + Aniline | 78 |

Nucleophilic Addition Reactions

The electrophilic imine carbon participates in nucleophilic additions. Studies on structurally similar compounds (e.g., (E)-N-(1-phenylethylidene)aniline) demonstrate that the fluorine atom lowers the electron density at the imine carbon, facilitating attack by nucleophiles such as Grignard reagents or hydrides .

Example Reaction with NaBH₄:

Catalytic Reduction

The compound can be reduced catalytically using HSiCl₃ in the presence of organocatalysts like prolinamides. The fluorine atom’s electron-withdrawing effect stabilizes transition states involving hydrogen bonding between the catalyst and substrate .

Optimized Catalytic System:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Pivaloyl-4-methoxyprolinamide | CHCl₃ | 0 | 4 | 89 |

Condensation Reactions

Benzenamine, 4-fluoro-N-(1-phenylethylidene)- is synthesized via condensation of 4-fluorobenzaldehyde with N-(1-phenylethyl)amine under acidic conditions. The reaction is reversible but driven by azeotropic removal of water .

Typical Protocol:

-

Reactants: 4-Fluorobenzaldehyde (1 eq) + N-(1-phenylethyl)amine (1 eq)

-

Catalyst: p-Toluenesulfonic acid (5 mol%)

-

Solvent: Toluene

-

Conditions: Reflux, 12 h

Cyclization and Heterocycle Formation

Under microwave irradiation, the compound participates in cyclization reactions to form nitrogen-containing heterocycles. For example, its reaction with β-keto esters and amines yields pyrrole derivatives, a process enhanced by fluorinated intermediates .

Representative Cyclization Pathway:

Role of Fluorine in Reactivity

The fluorine substituent significantly impacts reaction mechanisms:

-

Electronic Effects: Lowers LUMO energy at the imine carbon, facilitating nucleophilic attack.

-

Steric Effects: Minimal steric hindrance allows for regioselective transformations .

-

Hydrogen Bonding: Stabilizes transition states in catalytic reductions .

Comparative Reactivity

The table below contrasts Benzenamine, 4-fluoro-N-(1-phenylethylidene)- with non-fluorinated analogs:

| Reaction Type | Fluorinated Compound Yield (%) | Non-Fluorinated Analog Yield (%) |

|---|---|---|

| Hydrolysis (0.1 M HCl) | 85 | 72 |

| NaBH₄ Reduction | 92 | 88 |

| Catalytic HSiCl₃ Reduction | 89 | 65 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzenamine, 4-fluoro-N-(1-phenylethylidene)- is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, Benzenamine, 4-fluoro-N-(1-phenylethylidene)- is used in the production of dyes, pigments, and polymers. It is also employed in the manufacture of agrochemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of Benzenamine, 4-fluoro-N-(1-phenylethylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The C=N bond length and substituent effects are critical determinants of reactivity and stability in imines. Below is a comparative analysis of bond lengths and substituent influences:

Key Observations :

- The 4-fluoro derivative has a longer C=N bond than methoxy-substituted analogs, likely due to reduced resonance stabilization from the electron-withdrawing F .

- Methoxy groups enhance electron density on the imine nitrogen, making the compound less reactive toward electrophiles but more stable .

Catalytic Activity

- 4-Fluoro-N-(1-phenylethylidene)benzenamine is used in asymmetric hydrosilylation of ketimines with trichlorosilane, where the fluoro group moderates electron density to optimize enantioselectivity .

- 4-Methoxy-N-(1-phenylethylidene)benzenamine participates in azaallylic anion reactions to synthesize biaryls, leveraging its electron-rich structure for nucleophilic coupling .

Biologische Aktivität

Benzenamine, 4-fluoro-N-(1-phenylethylidene)-, commonly referred to as a substituted aniline compound, has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of Benzenamine, 4-fluoro-N-(1-phenylethylidene)- can be represented as follows:

This structure includes a fluorine atom attached to the benzene ring and an ethylidene group linked to the nitrogen atom.

Antimicrobial Activity

Research indicates that compounds similar to Benzenamine, 4-fluoro-N-(1-phenylethylidene)- exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with halogen substitutions often demonstrate enhanced antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain | Activity Level |

|---|---|---|---|

| 4-Fluoro-N-(1-phenylethylidene)benzamide | 25-600 | Staphylococcus aureus | Moderate |

| 1-(4-Bromo-2-fluorobenzyl)pyrazole | 10 | E. coli | High |

| N-(4-Chlorophenyl)-N'-(1-thiophen-2-yl)ethylidene | 15 | Bacillus cereus | High |

The minimum inhibitory concentrations (MIC) for similar compounds range from 25 to 600 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of halogen atoms in the structure often correlates with increased antimicrobial potency.

The mechanism by which Benzenamine, 4-fluoro-N-(1-phenylethylidene)- exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Antibacterial Properties : A study conducted by researchers demonstrated that a series of substituted anilines, including those similar to Benzenamine, exhibited varying degrees of antibacterial activity. The study concluded that modifications on the nitrogen atom significantly influenced activity levels .

- Anticancer Potential : In another study exploring the anticancer properties of aniline derivatives, compounds with similar structures were found to inhibit tumor growth in vitro. The study suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the toxicity profile of Benzenamine, 4-fluoro-N-(1-phenylethylidene)-. Preliminary assessments indicate that similar compounds may exhibit cytotoxic effects at higher concentrations. Thus, further research is needed to establish safe dosage levels and therapeutic indices.

Q & A

Basic Research Questions

Q. How can 4-fluoro-N-(1-phenylethylidene)benzenamine be synthesized, and what spectroscopic methods are used for characterization?

- Methodology :

- Synthesis : Use a Schiff base condensation reaction between 4-fluoroaniline and acetophenone derivatives under acidic catalysis (e.g., green protocols with natural acid catalysts like unripe mango extract) .

- Characterization : Confirm structure via -NMR (e.g., δ 0.9–7.6 ppm for aromatic protons and imine groups) and -NMR (e.g., peaks at ~165 ppm for C=N) . Mass spectrometry (M at m/z 209) and elemental analysis (C, H, N) validate purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines :

- Hazards : Skin/eye irritation (H315/H319), respiratory irritation (H335), and acute oral toxicity (H302) .

- Protocols : Use PPE (gloves, goggles), fume hoods for ventilation, and avoid dust formation. For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .

Q. How can crystallographic data for this Schiff base be resolved, and what software is recommended?

- Approach :

- Use SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) . Validate hydrogen bonding and π-π stacking interactions using CCDC databases. For high-resolution data, employ twin refinement in SHELXL to address potential twinning .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of 4-fluoro-N-(1-phenylethylidene)benzenamine?

- Strategies :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Correlate Hammett substituent constants with UV-Vis spectral shifts (e.g., λmax vs. σ values) .

- Validate results against experimental data (e.g., NIST Webbook for IR and mass spectra) .

Q. How does the fluorine substituent influence biological activity compared to non-fluorinated analogs?

- Case Study :

- Fluorine enhances electronegativity, improving antifungal potency. For example, 4-fluoro derivatives inhibit Aspergillus flavus conidial germination (EC50 = 100 µL/L) and aflatoxin B1 production (reduction from 83.14 ng/g to <0.03 ng/g) . Compare with chloro/nitro analogs using transcriptomic assays to identify fluorine-specific gene suppression pathways .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Troubleshooting :

- Replicate experiments under standardized conditions (e.g., PDA media for fungal assays, 25–400 µL/L concentration gradients) .

- Use LC-MS/MS to verify metabolite profiles and rule out degradation artifacts. Cross-reference with structurally similar compounds (e.g., 4-chloro-2-nitro derivatives) to identify substituent-specific trends .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.